

2,3,4-Pentanetriol CAS number and molecular formula

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Compound of Interest

Compound Name: 2,3,4-Pentanetriol

Cat. No.: B084949

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Technical Guide: 2,3,4-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

Identifier	Value
CAS Number	14642-48-9[1][2]
Molecular Formula	C5H12O3[1][2]
IUPAC Name	pentane-2,3,4-triol[1]

Physicochemical and Computed Properties

Property	Value	Source
Molecular Weight	120.15 g/mol	PubChem
Canonical SMILES	<chem>CC(C(C(C)O)O)O</chem>	PubChem
InChI Key	JJAIILJXXEFLV-UHFFFAOYSA-N	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
LogP	-0.89	ChemSpider
Boiling Point (Predicted)	245.8±8.0 °C at 760 mmHg	ChemSpider
Flash Point (Predicted)	116.1±12.1 °C	ChemSpider
Density (Predicted)	1.1±0.1 g/cm ³	ChemSpider

Synthesis and Experimental Protocols

2,3,4-Pentanetriol serves as a versatile chiral building block in organic synthesis. Its synthesis can be achieved through various methods, including the reduction of the corresponding trione or through biocatalytic routes.

Chemical Synthesis: Reduction of 2,3,4-Pentanetrione

A common laboratory-scale synthesis involves the reduction of 2,3,4-pentanetrione.

Experimental Protocol:

- **Reaction Setup:** A solution of 2,3,4-pentanetrione (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
- **Reduction:** A reducing agent such as sodium borohydride (NaBH₄) (3.0-4.0 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** The reaction is carefully quenched by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C to neutralize the excess reducing agent.
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
- **Drying and Concentration:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **2,3,4-pentanetriol** is purified by column chromatography on silica gel.

Biocatalytic Synthesis

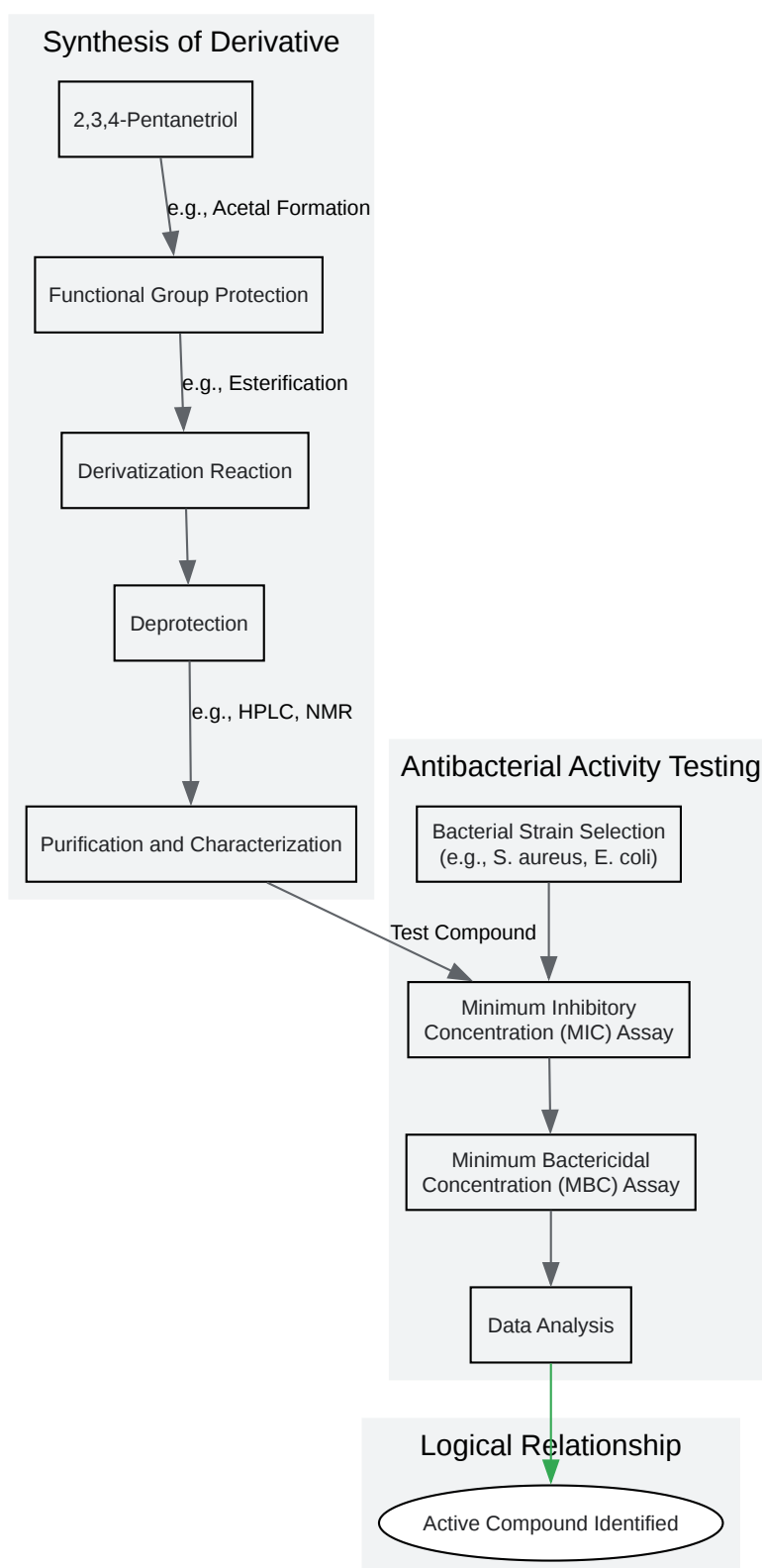
Biocatalytic methods offer a stereoselective route to specific isomers of **2,3,4-pentanetriol**. For instance, the hydroxylation of norleucine can be achieved using enzymes like GriE and MFL.^[1]

Applications in Research and Drug Development

While **2,3,4-pentanetriol** itself is not a known therapeutic agent, its structural motif is of interest in medicinal chemistry. It can be used as a scaffold to synthesize more complex molecules with potential biological activity. One area of exploration is in the development of novel antibacterial agents.

Workflow for Synthesis and Evaluation of 2,3,4-Pentanetriol Derivatives as Antibacterial Agents

The following diagram illustrates a typical workflow for the synthesis of a derivative of **2,3,4-pentanetriol** and its subsequent evaluation for antibacterial activity.



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Workflow for the synthesis and antibacterial evaluation of a **2,3,4-pentanetriol** derivative.

Experimental Protocol: Antibacterial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay:

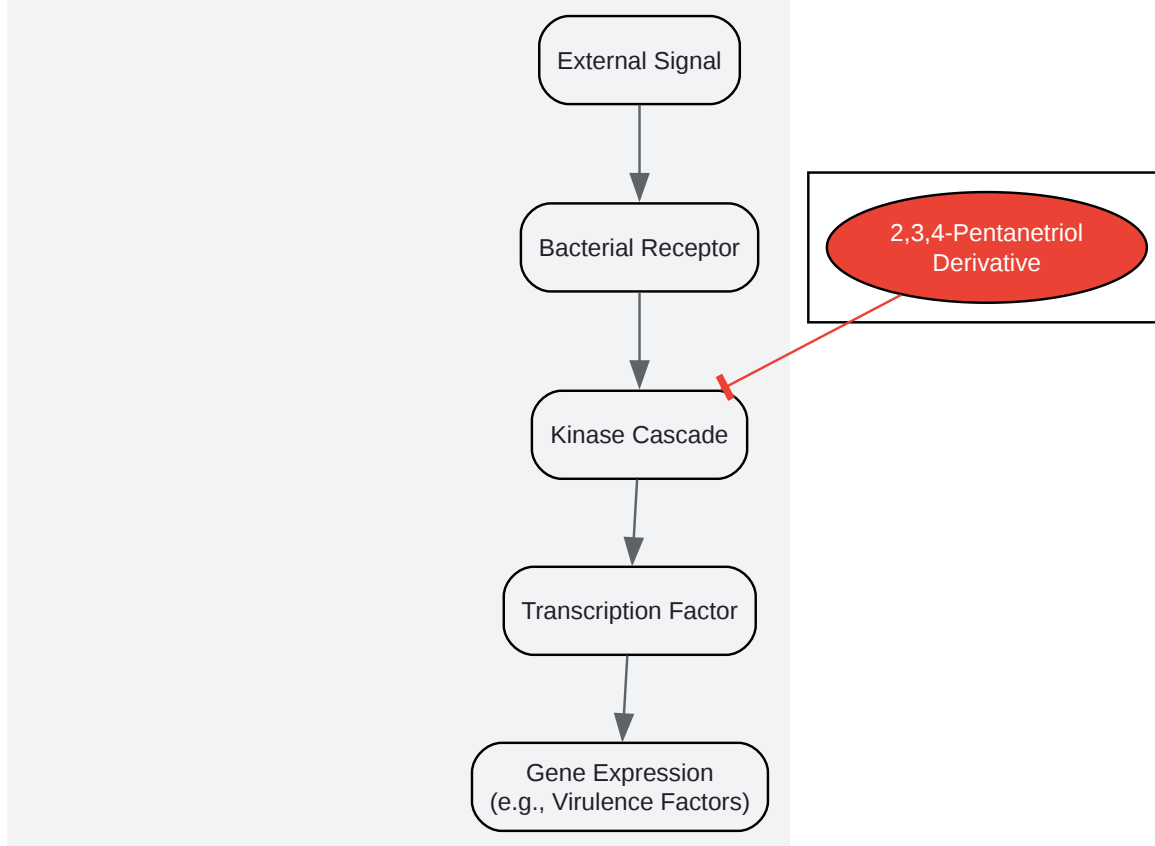
- **Preparation of Bacterial Inoculum:** A standardized suspension of the test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in a suitable broth medium.
- **Serial Dilution of Test Compound:** The synthesized **2,3,4-pentanetriol** derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
- **Incubation:** The microtiter plate is incubated at 37 °C for 18-24 hours.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Signaling Pathways

Currently, there is a lack of published research detailing the direct interaction of **2,3,4-pentanetriol** with specific cellular signaling pathways. Its utility in drug development is primarily as a synthetic intermediate for the creation of more complex molecules that may interact with biological targets. Future research may elucidate direct effects on cellular signaling.

The diagram below illustrates a hypothetical scenario where a derivative of **2,3,4-pentanetriol** could be designed to inhibit a bacterial signaling pathway, a common strategy in antibiotic development.

Hypothetical Bacterial Signaling Pathway Inhibition



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Hypothetical inhibition of a bacterial kinase cascade by a **2,3,4-pentanetriol** derivative.

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References

- 1. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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